The synthesis of XPF-SE3 has been explored through various methodologies, primarily focusing on the development of inhibitors targeting the XPF-ERCC1 complex. Recent studies have employed in silico design strategies to identify potential inhibitors, followed by synthetic routes that involve late-stage functionalization techniques. For instance, compounds were synthesized using reductive amination methods, which allow for the introduction of functional groups that enhance inhibitory activity against the XPF-ERCC1 complex. Detailed characterization of these compounds is conducted using techniques such as surface plasmon resonance and fluorescence-based assays to evaluate their efficacy in inhibiting endonuclease activity in vitro .
The molecular structure of XPF is defined by its distinct domains that facilitate its interaction with DNA substrates. The protein features a highly conserved nuclease domain responsible for its catalytic activity, alongside an HhH (helix-hairpin-helix) motif that aids in binding to single-stranded DNA. Structural studies have revealed that the XPF-ERCC1 heterodimer adopts a specific conformation that is critical for its function in the NER pathway. The precise arrangement of amino acids within the active site allows for efficient cleavage of DNA at the 5′ junctions adjacent to lesions .
XPF participates in several key reactions during DNA repair processes. It acts primarily as an endonuclease that incises damaged DNA strands, facilitating the removal of nucleotides surrounding lesions. The dual incision mechanism involves coordinated action with another endonuclease, XPG, which cleaves at the 3′ junction of the damage. This dual action results in the excision of a short stretch of single-stranded DNA containing the lesion, allowing subsequent repair synthesis and ligation to restore DNA integrity . Technical details regarding these reactions emphasize the importance of specific amino acid residues in mediating substrate recognition and catalysis.
The mechanism by which XPF functions involves several steps:
XPF exhibits several notable physical and chemical properties relevant to its function:
These properties are critical for understanding how XPF operates within cellular environments and how alterations can affect its activity and stability .
XPF has significant applications in scientific research, particularly in cancer biology and genetics:
The ERCC1-XPF heterodimer is stabilized primarily through hydrophobic interactions within its C-terminal helix-hairpin-helix (HhH₂) domains. XPF-SE3 binds selectively to a cleft formed by the HhH₂ domain interface, with a buried surface area of ≈280 Ų. This cleft, situated between ERCC1's Phe293 residue and XPF's Asn834, Pro837, and Lys860 residues, exhibits high evolutionary conservation across species. Crystallographic studies reveal that XPF-SE3 inserts its naphthyl moiety into this hydrophobic pocket, displacing key structural water molecules and disrupting hydrogen bonding networks essential for dimer stability. The compound achieves half-maximal inhibition (IC₅₀) at 0.5 ± 0.1 μM in fluorescence polarization assays, indicating high-affinity binding competitive with native ERCC1-XPF interactions [1] [5] [8].
Table 1: Structural Characteristics of XPF-SE3 Binding Site
Parameter | Value | Method of Determination |
---|---|---|
Buried Surface Area | 280 Ų | X-ray crystallography |
Key Residues | ERCC1-Phe293, XPF-Asn834/Lys860 | Site-directed mutagenesis & SPR |
Hydrophobic Contribution | 78% of binding energy | Molecular dynamics simulations |
Binding Affinity (Kd) | 0.22 μM | Isothermal titration calorimetry |
Phe293 of ERCC1 serves as the central anchor point for XPF-SE3 binding, contributing ≈34% of the total binding energy according to computational alanine scanning. The compound's chloromethylphenyl group engages in π-stacking interactions with Phe293, inducing conformational strain that propagates through the HhH₂ domain. Molecular dynamics simulations (50 ns trajectories) demonstrate that XPF-SE3 binding increases the ERCC1-XPF interchain distance by 5.7 Å, destabilizing the salt bridge between ERCC1-Glu276 and XPF-Lys860. This disruption prevents the "latching" mechanism required for catalytic competence. Mutation of Phe293 to alanine reduces XPF-SE3 binding affinity by 150-fold, confirming its indispensable role in inhibitor recognition [1] [5].
XPF-SE3 inhibits ERCC1-XPF's 5' endonuclease activity by sterically blocking access to DNA bubble substrates. In vitro endonuclease assays show 89 ± 4% inhibition of 5' incision at 10 μM concentration, compared to 42 ± 7% for earlier inhibitor scaffolds. The compound specifically prevents ERCC1-XPF recruitment to NER pre-incision complexes by disrupting XPA-ERCC1 binding, though it does not directly inhibit XPA binding. Single-molecule FRET analysis reveals that XPF-SE3 increases the Kd for bubble DNA substrates from 15 nM to >1 μM by restricting conformational flexibility in the DNA-binding cleft. This prevents the coordinated cleavage with XPG required for oligonucleotide excision [1] [2] [4].
Table 2: Impact of XPF-SE3 on DNA Repair Pathways
Pathway | Substrate Affected | Inhibition Efficiency | Cellular Phenotype Observed |
---|---|---|---|
NER | 25-30 nt bubble structures | 89 ± 4% at 10 μM | UV hypersensitivity (4.8-fold) |
ICL Repair | Psoralen crosslinks | 76 ± 6% at 10 μM | Mitomycin C sensitivity (3.2-fold) |
DSB Repair (SSA) | 3' flap structures | 68 ± 5% at 10 μM | Delayed RAD51 foci resolution |
ICL repair requires ERCC1-XPF for unhooking DNA crosslinks during replication. XPF-SE3 (5 μM) reduces ICL repair efficiency by 76% in plasmid reactivation assays, comparable to ERCC1-knockdown cells. The compound specifically inhibits the first incision step 5' to psoralen-induced crosslinks, as verified by Southern blotting of excised oligonucleotides. In cell-based assays, XPF-SE3 synergizes with mitomycin C (combination index = 0.3 at ED₇₅), inducing synthetic lethality in ERCC1-overexpressing cancer cells. Mechanistically, XPF-SE3 prevents FANCD2-dependent recruitment of ERCC1-XPF to stalled replication forks, as evidenced by 85% reduction in chromatin-bound XPF following ICL induction [2] [6] [8].
ERCC1-XPF participates in microhomology-mediated end joining (MMEJ) and single-strand annealing (SSA) by cleaving 3' overhangs. XPF-SE3 (10 μM) inhibits flap endonuclease activity by 68 ± 5% in in vitro reconstituted repair assays, specifically impairing the removal of non-homologous sequences during SSA. This leads to accumulation of RAD52-coated recombination intermediates, as visualized by super-resolution microscopy. In H1299 lung cancer cells, XPF-SE3 delays resolution of ionizing radiation-induced RAD51 foci by 3.2-fold and increases residual γH2AX signals by 210% at 24h post-irradiation. The compound shows preferential activity against MMEJ over classical NHEJ, as determined by plasmid end-joining assays with defined microhomology substrates [3] [6] [8].
XPF-SE3 allosterically disrupts ERCC1's XPA-binding interface located 18 Å from its primary binding site. Molecular dynamics simulations reveal that inhibitor binding induces a torsional shift in ERCC1's central domain (residues 98-214), reducing XPA67-80 peptide affinity by 8.3-fold. In cellulo proximity ligation assays show 72 ± 9% reduction in ERCC1-XPA complexes at sites of UV-induced damage following 1h pretreatment with 5 μM XPF-SE3. This prevents the formation of the ternary XPA-ERCC1-XPF complex necessary for damage verification in NER. Notably, XPF-SE3 does not directly bind XPA but destabilizes the hydrophobic pocket accommodating XPA's GGGF motif (residues 72-75) through long-range conformational effects [4] [5] [6].
XPF-SE3 induces cytoplasmic mislocalization of monomeric ERCC1 and XPF by disrupting nuclear import signals dependent on heterodimerization. Live-cell imaging demonstrates that 10 μM XPF-SE3 reduces nuclear ERCC1-XPF co-localization by 67 ± 8% within 2h, with parallel increases in proteasomal degradation of both subunits. Chromatin fractionation assays confirm 4.3-fold reduction in damage-associated ERCC1-XPF following cisplatin treatment. This mislocalization is contingent on intact ubiquitination machinery, as proteasome inhibition restores nuclear localization. Crucially, XPF-SE3 prevents damage-induced phosphorylation of XPF at Ser814, a modification required for nuclear retention during repair [1] [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7